Methyl 5-methyl-6-phenoxynicotinate

Description

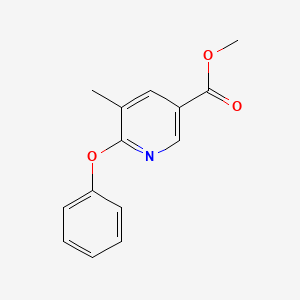

Methyl 5-methyl-6-phenoxynicotinate is a pyridine derivative characterized by a nicotinic acid ester backbone with a methyl group at position 5 and a phenoxy substituent at position 4. This compound belongs to the broader class of substituted nicotinates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and material science.

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

methyl 5-methyl-6-phenoxypyridine-3-carboxylate |

InChI |

InChI=1S/C14H13NO3/c1-10-8-11(14(16)17-2)9-15-13(10)18-12-6-4-3-5-7-12/h3-9H,1-2H3 |

InChI Key |

YLEZYYUJIJIWOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-phenoxynicotinate typically involves the esterification of 5-methyl-6-phenoxynicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction conditions may include:

Temperature: 60-80°C

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-phenoxynicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: 5-methyl-6-phenoxynicotinic acid

Reduction: 5-methyl-6-phenoxynicotinyl alcohol

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methyl-6-phenoxynicotinate has been investigated for its therapeutic properties . Research indicates that it exhibits:

- Anti-inflammatory effects : The compound has shown promise in modulating pathways related to inflammation, potentially leading to new treatments for inflammatory diseases.

- Analgesic properties : Its ability to influence pain pathways makes it a candidate for pain management therapies.

- Antimicrobial activity : Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in treating infections.

Biological Research

The compound is being explored as a ligand in receptor binding studies. It interacts with specific biological targets, modulating their activity:

- Receptor Binding Studies : this compound has been shown to bind effectively to certain receptors, influencing biochemical pathways involved in disease processes.

Data Tables

| Application Area | Observed Effects | References |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, analgesic, antimicrobial | |

| Biological Research | Modulation of receptor activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that the compound reduced inflammatory markers in human cell lines. This suggests that this compound could be developed into a therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-phenoxynicotinate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between Methyl 5-methyl-6-phenoxynicotinate and its analogs:

Physicochemical Properties

- Solubility: The phenoxy group in this compound likely reduces aqueous solubility compared to methoxy-substituted analogs like Methyl 6-methoxynicotinate. This trend is consistent with the hydrophobicity of aromatic substituents .

- Stability: Fluorinated analogs (e.g., Methyl 5-fluoro-6-methoxynicotinate) exhibit greater resistance to oxidative degradation due to the strong C-F bond, whereas the phenoxy variant may undergo hydrolysis under acidic or basic conditions .

Research Implications and Gaps

- Pharmacological Potential: Phenoxy-substituted pyridines are explored for kinase inhibition or antimicrobial activity, but further studies are needed for this specific compound .

- Material Science: The bulky phenoxy group could enhance thermal stability in polymer applications, similar to other aromatic esters .

Biological Activity

Methyl 5-methyl-6-phenoxynicotinate is a compound of significant interest in pharmacological and biochemical research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is a derivative of nicotinic acid that exhibits various biological activities. Its structure allows it to interact with multiple biological targets, making it a candidate for further research in treating conditions such as cardiovascular diseases (CVD) and inflammation.

The biological activity of this compound is primarily attributed to its ability to modulate vascular functions and inflammatory responses. Key mechanisms include:

- Vasodilation : Similar to other nicotinic acid derivatives, this compound may promote vasodilation through the release of prostaglandins. This mechanism enhances local blood flow and could be beneficial in treating muscle and joint pain .

- Anti-inflammatory Effects : The compound has been shown to inhibit the expression of inflammatory markers such as VCAM-1 and MCP-1, which are involved in the pathogenesis of atherosclerosis and other inflammatory conditions .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic properties include:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cardiovascular Disease Targeting : Research has demonstrated that derivatives like this compound can target multiple proteins involved in CVD, including MAPK and TNF-α, suggesting potential for therapeutic applications in cardiovascular health .

- Antioxidant Properties : A study evaluated the antioxidant activity of phenolic compounds derived from related structures, indicating that similar compounds may possess protective effects against oxidative stress, which is relevant for cancer prevention .

- In Vitro Studies : In vitro analyses have shown that this compound can inhibit cell proliferation in cancer models, specifically targeting MCF-7 breast cancer cells and HeLa cervical cancer cells .

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility in the synthesis of Methyl 5-methyl-6-phenoxynicotinate?

- Methodological Answer : To ensure reproducibility, document reaction conditions (e.g., solvent, temperature, catalyst) in detail. Include characterization data such as NMR (1H/13C), HPLC purity, and melting point. For known intermediates, cite established protocols; for novel steps, provide supplementary materials with raw data (e.g., chromatograms, spectra). Follow journal guidelines for experimental rigor, such as reporting triplicate trials and statistical variance .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of 1H/13C NMR for structural elucidation, FT-IR for functional group verification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline forms, X-ray diffraction provides definitive stereochemical data. Cross-validate results with computational tools (e.g., DFT simulations) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA and EU safety standards: use NIOSH-approved respirators for aerosol prevention, chemically resistant gloves (e.g., nitrile), and splash-proof goggles . Conduct reactions in fume hoods, and store the compound in inert, airtight containers. Include toxicity data (e.g., LD50) in supplementary materials .

Q. How do solubility properties of this compound influence experimental design?

- Methodological Answer : Determine solubility empirically via gravimetric analysis in solvents like DMSO, ethanol, or acetonitrile. Optimize solvent choice for reactions (polar aprotic vs. protic) and purification (recrystallization). Report solubility thresholds in methods to guide replication .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Design pH-dependent stability studies using buffered solutions (pH 1–13) and monitor degradation via HPLC or LC-MS over time. Apply kinetic modeling (e.g., Arrhenius plots) to identify degradation pathways. Replicate experiments across independent labs to rule out instrumentation bias .

Q. What computational methods predict the reactivity of this compound in catalytic processes?

- Methodological Answer : Use density functional theory (DFT) to calculate activation energies and transition states. Validate with molecular dynamics (MD) simulations to assess solvent effects. Compare predicted reaction outcomes (e.g., regioselectivity) with experimental results to refine computational models .

Q. How to design a study investigating the compound’s interaction with biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding affinity measurements and in vitro enzyme inhibition assays (e.g., IC50 determination). Pair with molecular docking to identify binding sites. Include negative controls (e.g., scrambled targets) and dose-response analyses to confirm specificity .

Q. What strategies elucidate degradation pathways of this compound under thermal stress?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Use GC-MS to identify volatile degradation products. Apply quantitative structure-activity relationship (QSAR) models to predict decomposition mechanisms and validate with accelerated aging studies .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., divergent catalytic efficiencies), conduct meta-analyses comparing experimental conditions (e.g., solvent polarity, temperature). Use sensitivity analysis to identify variables most affecting outcomes .

- Literature Review : Systematically search databases (e.g., SciFinder, Reaxys) using Boolean operators (e.g., "this compound AND synthesis") and filter by study type (e.g., experimental, computational) to avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.